molecular formula C27H22BrN3O3 B2663879 3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 300802-18-0

3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No. B2663879
CAS RN: 300802-18-0
M. Wt: 516.395
InChI Key: DLTOEAFDGAOMJU-UHFFFAOYSA-N
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Description

3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H22BrN3O3 and its molecular weight is 516.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Structural Analysis

Research has led to the development of quinolinyl chalcones containing pyrazole groups, synthesized via Claisen–Schmidt condensation. These compounds, including derivatives similar to 3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one, have been characterized using spectroscopic methods and X-ray crystallography. They exhibit an E-configuration about the ethylene bond, as confirmed by NMR spectroscopy and crystallographic analysis (Prasath et al., 2015).

Antimicrobial Properties

The synthesized quinolinyl chalcones have shown promising antimicrobial properties. Compounds from these series demonstrated potent activity against bacterial and fungal strains, with specific compounds being highlighted for their significant potency. This suggests potential applications in developing new antimicrobial agents from this class of compounds (Prasath et al., 2015).

Antioxidant Activity

Some derivatives, particularly those with methoxy substitutions, exhibited moderate antioxidant activity. This indicates a potential for these compounds to be explored further for their antioxidant properties, which could have implications for their use in oxidative stress-related conditions (Prasath et al., 2015).

properties

IUPAC Name

3-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrN3O3/c1-16(32)31-24(17-8-11-20(34-2)12-9-17)15-23(30-31)26-25(18-6-4-3-5-7-18)21-14-19(28)10-13-22(21)29-27(26)33/h3-14,24H,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTOEAFDGAOMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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